molecular formula C12H17NO3 B14429989 (1-Methoxy-3-methyl-3-nitrobutyl)benzene CAS No. 83577-40-6

(1-Methoxy-3-methyl-3-nitrobutyl)benzene

Cat. No.: B14429989
CAS No.: 83577-40-6
M. Wt: 223.27 g/mol
InChI Key: FLWBEMCWIHZUOO-UHFFFAOYSA-N
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Description

(1-Methoxy-3-methyl-3-nitrobutyl)benzene is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzene, characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3-methyl-3-nitrobutyl)benzene typically involves the nitration of a precursor compound, such as (1-Methoxy-3-methylbutyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3-methyl-3-nitrobutyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Nitro alcohols or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(1-Methoxy-3-methyl-3-nitrobutyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-3-methyl-3-nitrobutyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-methylbenzene: Lacks the nitro group, resulting in different chemical and biological properties.

    3-Methoxytoluene: Similar structure but without the nitro and butyl groups.

    3-Methyl-1-methoxybenzene: Another isomer with different substitution patterns on the benzene ring.

Uniqueness

(1-Methoxy-3-methyl-3-nitrobutyl)benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxy, methyl, and nitro groups on the butyl chain and benzene ring creates a compound with specific properties that differentiate it from other similar compounds.

Properties

CAS No.

83577-40-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1-methoxy-3-methyl-3-nitrobutyl)benzene

InChI

InChI=1S/C12H17NO3/c1-12(2,13(14)15)9-11(16-3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

FLWBEMCWIHZUOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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